molecular formula C19H31N3O3S B6902102 N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide

N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide

Cat. No.: B6902102
M. Wt: 381.5 g/mol
InChI Key: UXBPFIBMEIFHNH-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a morpholine ring, and a sulfonamide group attached to an indole backbone.

Properties

IUPAC Name

N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-4-22(5-2)26(23,24)18-6-7-19-17(14-18)8-9-21(19)11-10-20-12-13-25-15-16(20)3/h6-7,14,16H,4-5,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPFIBMEIFHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)CCN3CCOCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Indole Backbone: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the sulfonation of the indole ring, typically using sulfonyl chlorides under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Addition of the Diethylamino Group: This final step involves the alkylation of the amine group with diethyl groups, often using alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the morpholine ring may enhance its binding affinity and specificity. The diethylamino group can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-carboxamide
  • N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-phosphonamide

Uniqueness

N,N-diethyl-1-[2-(3-methylmorpholin-4-yl)ethyl]-2,3-dihydroindole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

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